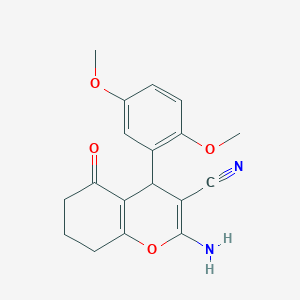![molecular formula C27H22ClIN2O5 B11694033 (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)
(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica compleja caracterizada por sus características estructurales únicas, que incluyen un núcleo de pirimidina, sustituyentes de clorobencilo, yodo y metoxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirimidina, seguido de la introducción de los grupos clorobencilo, yodo y metoxilo a través de diversas reacciones de sustitución. Los reactivos y condiciones clave incluyen:
Formación del núcleo de pirimidina: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.
Reacciones de sustitución: Introducción del grupo clorobencilo utilizando cloruro de clorobencilo en presencia de una base como el carbonato de potasio.
Yodación: La adición del átomo de yodo utilizando monocloruro de yodo o reactivos similares.
Metoxilación: Introducción del grupo metoxilo utilizando metanol y un catalizador adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y el uso de reactores automatizados se pueden emplear para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones clorobencilo o yodo utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: tiene varias aplicaciones de investigación científica:
Química medicinal: Posible uso como compuesto líder para el desarrollo de nuevos fármacos que se dirijan a enzimas o receptores específicos.
Ciencia de los materiales: Utilizado en la síntesis de materiales avanzados con propiedades electrónicas u ópticas únicas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas y los objetivos moleculares pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Compuesto 1-(5,5,5-tricloropentil)-1H-1,2,4-triazol con dicloromanganeso dihidrato
- Compuesto ultra-corte Meguiar’s Mirror Glaze M10508
Singularidad
(5Z)-5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-1-(3,5-dimetilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: se destaca por su combinación única de sustituyentes y las propiedades químicas resultantes. Sus características estructurales específicas permiten interacciones distintas con objetivos moleculares, lo que la convierte en una herramienta valiosa para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C27H22ClIN2O5 |
|---|---|
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H22ClIN2O5/c1-15-8-16(2)10-20(9-15)31-26(33)21(25(32)30-27(31)34)11-18-12-22(29)24(23(13-18)35-3)36-14-17-4-6-19(28)7-5-17/h4-13H,14H2,1-3H3,(H,30,32,34)/b21-11- |
Clave InChI |
DDMQJYQPYGKZPX-NHDPSOOVSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)Cl)OC)/C(=O)NC2=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)Cl)OC)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)](/img/structure/B11693961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
![[2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B11693973.png)

![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)
![(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile](/img/structure/B11694004.png)

![(5Z)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694011.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B11694012.png)
![8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11694016.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
